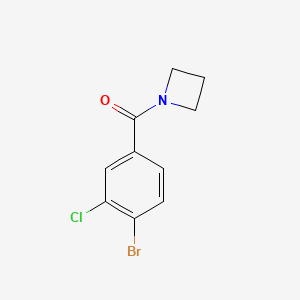

1-(4-Bromo-3-chlorobenzoyl)azétidine

Vue d'ensemble

Description

“1-(4-Bromo-3-chlorobenzoyl)azetidine” is a chemical compound that can be purchased from various suppliers . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines are synthesized through various methods, including [2+2] cycloaddition reactions . The synthetic chemistry of azetidine is an important yet undeveloped research area . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .Molecular Structure Analysis

The molecular structure of azetidines is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol), which provides a highly attractive entry to bond functionalization .Applications De Recherche Scientifique

Synthèse et réactivité des azétidines

Les azétidines, y compris la "1-(4-Bromo-3-chlorobenzoyl)azétidine", sont l'un des hétérocycles à quatre chaînons les plus importants utilisés en synthèse organique et en chimie médicinale . La réactivité des azétidines est due à une contrainte cyclique considérable, tandis que le cycle est en même temps beaucoup plus stable que celui des aziridines apparentées . Cela se traduit à la fois par une manipulation facile et une réactivité unique qui peut être déclenchée dans des conditions réactionnelles appropriées .

Applications des azétidines métalées

Les azétidines métalées ont été appliquées dans divers domaines de la chimie . Le processus de métallation peut améliorer la réactivité des azétidines, les rendant adaptées à un large éventail de transformations chimiques .

Fonctionnalisation pratique C(sp3)–H

Les azétidines, y compris la "this compound", ont été utilisées pour la fonctionnalisation pratique C(sp3)–H . Ce processus permet l'introduction de divers groupes fonctionnels à la position C(sp3)–H, ce qui est d'une grande importance en synthèse organique .

Ouverture facile avec les nucléophiles carbonés

Les azétidines peuvent être facilement ouvertes avec les nucléophiles carbonés . Cette propriété les rend utiles dans la synthèse d'une variété de molécules complexes .

Application en synthèse polymérique

Les azétidines ont été utilisées en synthèse polymérique . La réactivité unique des azétidines permet la création de polymères aux propriétés uniques .

Découverte de médicaments

Les azétidines, y compris la "this compound", ont été utilisées comme motifs dans la découverte de médicaments . Elles apparaissent dans les molécules bioactives et les produits naturels, dont les exemples les plus connus sont l'azelnidipine, un bloqueur des canaux calciques antihypertenseur, le cobimetinib, un inhibiteur de la kinase des protéines activées par les mitogènes, ou la ximelagatran, un anticoagulant oral .

Modèles chiraux

Les azétidines ont été utilisées comme modèles chiraux dans la synthèse de molécules complexes . L'échafaudage cyclique à quatre chaînons des azétidines contenant l'atome d'azote polaire intégré représente un motif privilégié en chimie médicinale .

Synthèse des 1-arènesulfonylazétidines

Une méthode simple, efficace et générale a été développée pour la synthèse des 1-arènesulfonylazétidines par le biais d'une réaction monotope des 1-arènesulfonylaziridines avec le méthylide de diméthylsulfoxonium . Cette méthode pourrait potentiellement être appliquée à la synthèse de la "this compound".

Mécanisme D'action

Mode of Action

Azetidines, the core structure of 1-(4-Bromo-3-chlorobenzoyl)azetidine, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . .

Biochemical Pathways

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines

Result of Action

, suggesting that they may have diverse effects at the molecular and cellular level.

Safety and Hazards

Orientations Futures

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions include the development of new synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons . They also have potential applications in drug discovery, polymerization, and as chiral templates .

Analyse Biochimique

Biochemical Properties

1-(4-Bromo-3-chlorobenzoyl)azetidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions . These interactions are primarily driven by the compound’s strained ring structure, which makes it an excellent candidate for ring-opening and expansion reactions. Additionally, 1-(4-Bromo-3-chlorobenzoyl)azetidine has been found to act as an amino acid surrogate, making it valuable in peptidomimetic and nucleic acid chemistry .

Cellular Effects

The effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-(4-Bromo-3-chlorobenzoyl)azetidine can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound has been observed to impact cell signaling pathways, which can affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Bromo-3-chlorobenzoyl)azetidine involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The strained ring structure of 1-(4-Bromo-3-chlorobenzoyl)azetidine allows it to participate in ring-opening reactions, which can result in the formation of reactive intermediates that interact with biomolecules . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 1-(4-Bromo-3-chlorobenzoyl)azetidine can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, 1-(4-Bromo-3-chlorobenzoyl)azetidine can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications.

Metabolic Pathways

1-(4-Bromo-3-chlorobenzoyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, 1-(4-Bromo-3-chlorobenzoyl)azetidine can affect the overall metabolic balance within cells, contributing to its potential therapeutic effects .

Transport and Distribution

The transport and distribution of 1-(4-Bromo-3-chlorobenzoyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 1-(4-Bromo-3-chlorobenzoyl)azetidine within specific tissues are important for understanding its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 1-(4-Bromo-3-chlorobenzoyl)azetidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize within the nucleus, cytoplasm, and other cellular organelles, where it interacts with biomolecules to exert its effects . Understanding the subcellular localization of 1-(4-Bromo-3-chlorobenzoyl)azetidine is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

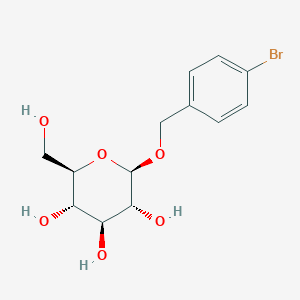

IUPAC Name |

azetidin-1-yl-(4-bromo-3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVHYUXOIBBBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)

![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)

![1-Bromo-4-fluoro-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B1383860.png)

![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)

![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)